N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide
Description
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative featuring a fluorophenyl substituent at the 2-position of the quinoline core and a 5-acetylamino-2-methoxyphenyl group attached via the 4-carboxamide linkage. This compound is structurally characterized by its electron-withdrawing fluorine atom on the phenyl ring and the polar methoxy and acetylamino groups on the aniline moiety.
Properties
Molecular Formula |
C25H20FN3O3 |
|---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H20FN3O3/c1-15(30)27-18-11-12-24(32-2)23(13-18)29-25(31)20-14-22(16-7-9-17(26)10-8-16)28-21-6-4-3-5-19(20)21/h3-14H,1-2H3,(H,27,30)(H,29,31) |
InChI Key |
XUDKOKMNEWHKJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or acetylamino groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s quinoline scaffold is shared with several analogs, but differences in substituents significantly influence physicochemical and functional properties:
Physicochemical Properties
- Melting Points : Fluorine’s electronegativity in the target compound may lower melting points compared to chloro analogs (e.g., 4k at 223–225°C) due to reduced crystallinity. Morpholine-containing 5a5 (188.1–189.4°C) shows lower melting points, likely due to flexible side chains .
Biological Activity
N-[5-(Acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.
- Molecular Formula : C25H20F N3O3
- Molecular Weight : 429.45 g/mol
- LogP : 4.7393
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 2
- Polar Surface Area : 61.583 Ų
The mechanism of action for this compound involves interaction with specific molecular targets. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, which are critical for modulating enzyme and receptor activities. The fluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to target proteins .
Antimycobacterial Activity
A study evaluated the compound's activity against various mycobacterial species. Compounds similar to this compound were tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results indicated that certain quinoline derivatives exhibited higher activity than standard treatments like isoniazid and pyrazinamide .
Inhibition of Photosynthetic Electron Transport (PET)
The compound was also assessed for its ability to inhibit PET in spinach chloroplasts. The most active derivatives showed significant inhibition with IC50 values indicating their effectiveness relative to control compounds .
Structure-Activity Relationships (SAR)
The SAR analysis revealed that modifications in the substituents on the quinoline ring significantly influenced biological activity. For instance:
- Aromatic vs. Non-aromatic Substituents : Compounds with aromatic amines generally exhibited better activity than those with non-aromatic substituents.
- Hydrophobicity : Increased lipophilicity often correlated with enhanced biological activity, suggesting that hydrophobic interactions play a crucial role in binding efficacy .
Case Studies
- Case Study on Antimycobacterial Activity :
- Case Study on PET Inhibition :
Summary of Findings
The biological activity of this compound demonstrates promising potential in both medicinal and agricultural contexts. Its mechanisms involve complex interactions at the molecular level, which can be modulated through structural modifications.
Data Tables
| Biological Activity | IC50 Value (µmol/L) | Reference |
|---|---|---|
| PET Inhibition | 16.3 | |
| Antimycobacterial | Higher than Isoniazid |
| Compound Structure | Molecular Weight | LogP |
|---|---|---|
| This compound | 429.45 g/mol | 4.7393 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-[5-(acetylamino)-2-methoxyphenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with substituted aryl amines (e.g., 5-(acetylamino)-2-methoxyaniline) and quinoline-4-carboxylic acid derivatives.
- Step 2 : Use coupling agents like EDCI/HOBt or DCC for amide bond formation. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can improve yield and reduce side products .
- Step 3 : Optimize solvent systems (e.g., DMF or THF) and monitor reaction progress via TLC or HPLC.
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy at position 2, fluorophenyl at position 2 of quinoline) .
- HRMS : Validate molecular weight (exact mass: ~463.16 g/mol) and isotopic patterns for fluorine .
- XRD : For crystalline derivatives, single-crystal X-ray diffraction resolves conformational details (e.g., quinoline planarity) .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (no GHS data available, but analogous quinoline derivatives suggest moderate toxicity) .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Approach :
- Core Modifications : Synthesize analogs with variations in the fluorophenyl (e.g., chloro, methyl) or methoxy groups to assess impact on target binding .
- Bioassays : Test against kinase or G protein-coupled receptor panels (e.g., ATP-binding assays for quinoline-based inhibitors) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with active sites (e.g., EGFR or Aurora kinases) .
Q. What strategies resolve contradictions in biological activity data between independent studies?
- Troubleshooting :
- Purity Verification : Confirm compound identity via LC-MS and elemental analysis, as commercial sources may lack analytical validation .
- Assay Conditions : Standardize solvent (DMSO concentration ≤0.1%), cell lines, and incubation times to minimize variability .
- Control Experiments : Include known inhibitors (e.g., SB223412 for quinoline carboxamides) to benchmark activity .
Q. How can metabolic stability and toxicity profiles be evaluated preclinically?
- Methods :
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation (t½) .
- Ames Test : Assess mutagenicity using TA98 and TA100 strains; fluorophenyl groups may require scrutiny for genotoxicity .
- ADMET Prediction : Tools like SwissADME predict logP (≈3.5) and BBB permeability, guiding lead optimization .
Q. What computational approaches predict off-target interactions or polypharmacology?
- Workflow :
- Pharmacophore Modeling : Align with kinase hinge regions using Schrödinger’s Phase.
- Off-Target Screening : Use ChEMBL or BindingDB to cross-reference structural motifs (e.g., quinoline-4-carboxamides) against unrelated targets .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in binding pockets and identify allosteric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
